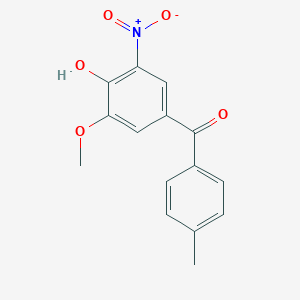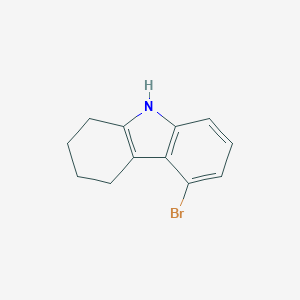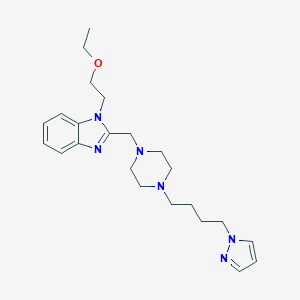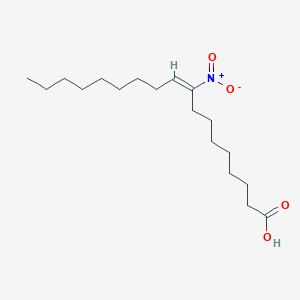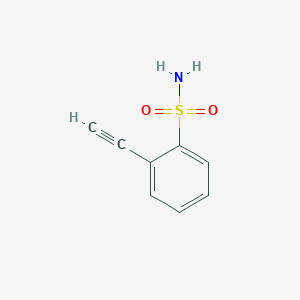
2-Ethynylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been found to have potential applications in various fields, including medicine, agriculture, and material science.
科学的研究の応用
2-Ethynylbenzenesulfonamide has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In agriculture, it has been studied for its herbicidal properties. It has been found to inhibit the growth of weeds by interfering with their metabolic pathways. In material science, it has been studied for its ability to form self-assembled monolayers on gold surfaces. These monolayers have potential applications in the development of biosensors and other electronic devices.
作用機序
The mechanism of action of 2-Ethynylbenzenesulfonamide is not fully understood. However, it has been proposed that it inhibits the activity of enzymes that are involved in important metabolic pathways. For example, in cancer cells, it has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in pH regulation. In weeds, it has been found to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
生化学的および生理学的効果
2-Ethynylbenzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, which is a programmed cell death process. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with their metabolic pathways. In weeds, it has been found to inhibit the growth and development of the plant by interfering with their metabolic pathways. In material science, it has been found to form self-assembled monolayers on gold surfaces, which can be used for the development of biosensors and other electronic devices.
実験室実験の利点と制限
One of the advantages of using 2-Ethynylbenzenesulfonamide in lab experiments is its unique properties, which make it suitable for various applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using 2-Ethynylbenzenesulfonamide in lab experiments is its potential toxicity. It has been found to be toxic to some organisms, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-Ethynylbenzenesulfonamide. One direction is the further study of its anticancer properties. It has been found to be effective against various types of cancer cells, and further research may lead to the development of new cancer treatments. Another direction is the study of its herbicidal properties. It has been found to be effective against various types of weeds, and further research may lead to the development of new herbicides. Finally, the study of its self-assembling properties may lead to the development of new electronic devices and biosensors.
Conclusion:
In conclusion, 2-Ethynylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of enzymes that are involved in important metabolic pathways. It has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of 2-Ethynylbenzenesulfonamide, including the further study of its anticancer and herbicidal properties, and the study of its self-assembling properties.
合成法
The synthesis of 2-Ethynylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with acetylene in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid product. The purity of the product can be improved by recrystallization from an appropriate solvent.
特性
CAS番号 |
149364-67-0 |
|---|---|
製品名 |
2-Ethynylbenzenesulfonamide |
分子式 |
C8H7NO2S |
分子量 |
181.21 g/mol |
IUPAC名 |
2-ethynylbenzenesulfonamide |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H,(H2,9,10,11) |
InChIキー |
LSFGQQOZZDIOPF-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C1S(=O)(=O)N |
正規SMILES |
C#CC1=CC=CC=C1S(=O)(=O)N |
同義語 |
Benzenesulfonamide, 2-ethynyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



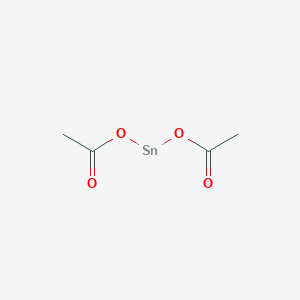
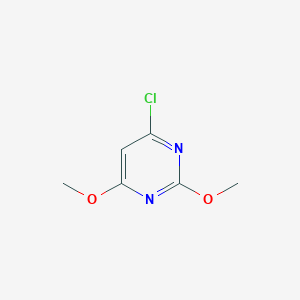
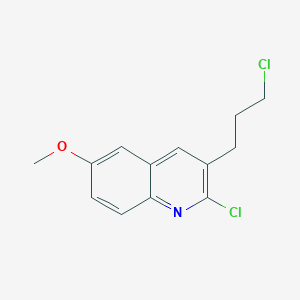


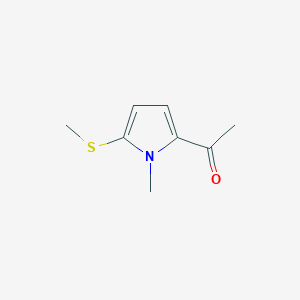
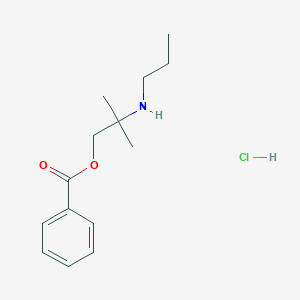

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
